molecular formula C25H30N2O2 B2459748 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941894-57-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No. B2459748
CAS RN: 941894-57-1
M. Wt: 390.527
InChI Key: QBDUUPSLWMZTTC-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide, also known as CX614, is a small molecule drug that has been of great interest in the scientific community due to its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide is involved in various synthetic and chemical studies. A notable application is in the field of organic synthesis, where its derivatives and related compounds have been utilized. For example, a study demonstrated a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing its relevance in creating both anthranilic acid derivatives and oxalamides. This methodology is highlighted for its simplicity and high yield, indicating the compound's utility in synthesizing valuable chemical entities (Mamedov et al., 2016).

Catalysis and Material Science

In material science and catalysis, derivatives of this compound have been explored. A study focusing on the asymmetric codimerization of cyclohexa-1,3-diene with ethylene catalyzed by chiral aminophosphine-nickel complexes suggests the potential of using related structural frameworks in catalytic processes. This research indicates that specific structural motifs within the this compound framework could be instrumental in achieving high optical purities and chemical yields in catalysis (Buono et al., 1980).

Antitumor and Medicinal Applications

The structural relatives of this compound have shown promise in medicinal chemistry, particularly in antitumor applications. For instance, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, has demonstrated selective cytotoxic activity against tumor cells, suggesting the potential of this compound and its analogues in developing new antitumor agents (Ha et al., 1997).

Polymer Science

In polymer science, the exploration of thermosensitive polymers and their potential cytotoxicity involves the study of structures closely related to this compound. Research on poly(N-isopropylacrylamide) and poly(N-vinylcaprolactam) evaluates the influence of polymer concentration, incubation time, and temperature on cell viability, indicating the importance of understanding the biological interactions of these materials (Vihola et al., 2005).

Environmental and Oxidative Studies

The compound and its derivatives have also been studied for their role in environmental chemistry and oxidative stress studies. Research into the selective allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes highlights the utility of these materials in achieving high conversion rates and selectivity towards specific oxidation products, underscoring the compound's relevance in green chemistry and sustainable processes (Cao et al., 2014).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c28-24(26-18-16-20-10-4-1-5-11-20)25(29)27-19-17-23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-10,12-15,23H,1,4-5,11,16-19H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDUUPSLWMZTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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